molecular formula C6H11N3O2S B12360467 4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one

4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one

Cat. No.: B12360467
M. Wt: 189.24 g/mol
InChI Key: MBMPFDRWTHAZFP-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one is a heterocyclic compound that features a morpholine ring fused with a thiadiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one typically involves the reaction of morpholine with thiadiazolidinone precursors under controlled conditions. One common method includes the cyclization of appropriate intermediates in the presence of catalysts and solvents that facilitate the formation of the desired heterocyclic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

Comparison: 4-Morpholin-4-yl-1,2,5-thiadiazolidin-3-one is unique due to its specific ring structure and the presence of both morpholine and thiadiazolidinone moieties. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

4-morpholin-4-yl-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C6H11N3O2S/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h5,7H,1-4H2,(H,8,10)

InChI Key

MBMPFDRWTHAZFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2C(=O)NSN2

Origin of Product

United States

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